molecular formula C13H9F3N4S B1405673 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline CAS No. 1227954-47-3

4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline

Cat. No.: B1405673
CAS No.: 1227954-47-3
M. Wt: 310.3 g/mol
InChI Key: PSYXHXOGGLBZMN-UHFFFAOYSA-N
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Description

4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, a thiazole ring, and an aniline moiety. This compound is of significant interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group often imparts unique chemical and biological properties, making it a valuable component in drug design and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:

  • Formation of the Pyrazole Ring:

    • Reacting a suitable hydrazine derivative with a trifluoromethyl ketone to form the 5-(trifluoromethyl)-1H-pyrazole.
    • Conditions: Typically carried out in an organic solvent like ethanol or acetonitrile, with a base such as sodium ethoxide.
  • Formation of the Thiazole Ring:

    • The pyrazole derivative is then reacted with a thioamide and an α-haloketone to form the thiazole ring.
    • Conditions: This step often requires heating in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Coupling with Aniline:

    • The final step involves coupling the thiazole-pyrazole intermediate with aniline using a palladium-catalyzed cross-coupling reaction.
    • Conditions: This reaction is typically performed under inert atmosphere (argon or nitrogen) using a palladium catalyst, a phosphine ligand, and a base such as potassium carbonate in a solvent like toluene or dioxane.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group (if formed) to revert it back to the aniline.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, although it is generally resistant due to its electron-withdrawing nature.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Strong nucleophiles like sodium methoxide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its unique electronic properties due to the trifluoromethyl group.

Biology and Medicine:

  • Potential use in drug design due to its ability to interact with biological targets.
  • Investigated for its antimicrobial and anti-inflammatory properties.

Industry:

  • Application in the development of new materials with specific electronic or optical properties.
  • Used in agrochemicals for its potential pesticidal activity.

Mechanism of Action

The mechanism of action of 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline in biological systems involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to proteins or enzymes, potentially inhibiting their activity. The pyrazole and thiazole rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol
  • 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid

Comparison:

  • The aniline derivative is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and electronic interactions compared to the phenol or benzoic acid derivatives.
  • The trifluoromethyl group in all these compounds imparts similar electronic properties, but the different functional groups (aniline, phenol, benzoic acid) lead to variations in their chemical reactivity and biological activity.

This detailed overview should provide a comprehensive understanding of 4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[2-[5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4S/c14-13(15,16)11-5-6-18-20(11)12-19-10(7-21-12)8-1-3-9(17)4-2-8/h1-7H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYXHXOGGLBZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N3C(=CC=N3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline
Reactant of Route 2
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline
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4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline
Reactant of Route 4
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline
Reactant of Route 5
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline
Reactant of Route 6
Reactant of Route 6
4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline

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